N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

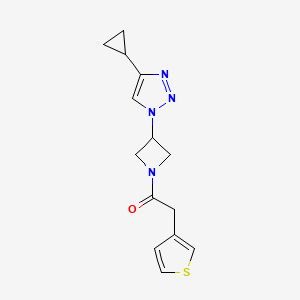

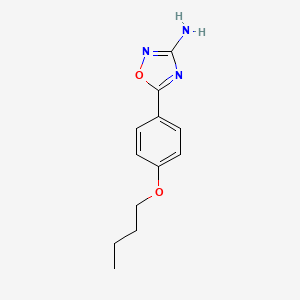

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide is a compound that likely features a benzofuran core, which is a common structural motif in various chemical entities with potential biological activities. The compound appears to be a benzofuran carboxamide derivative, which suggests it could have interesting chemical and pharmacological properties.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One such method involves the Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, which allows for the construction of benzofuran scaffolds with a quaternary center . Another approach utilizes base-controlled cyclization of N-phenoxyamides with TIPS-EBX to selectively construct benzofuran derivatives under metal-free conditions . These methods highlight the versatility of N-phenoxyamides as reagents in the synthesis of benzofuran compounds.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran motif, which can be further functionalized to introduce additional pharmacophores. The compound likely contains a benzofuran core with a carboxamide group and additional substituents, such as the 3,4-dimethoxyphenyl and phenoxyacetamido groups, which could influence its chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. The synthesis of benzofuran-2-carboxamide derivatives, for example, involves reactions such as hydrolysis and amidation, followed by reactions with benzyl halides to afford target compounds . The Rh(III)-catalyzed cascade [3 + 2] annulation of N-phenoxyacetamides with propiolates is another example of a chemical reaction involving benzofuran derivatives, leading to the formation of benzofuran-2(3 H)-ones with exocyclic enamino motifs .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of carboxamide groups and substituents like dimethoxyphenyl and phenoxy groups can affect properties such as solubility, melting point, and reactivity. The specific properties of N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide would need to be determined experimentally, but it can be inferred that the compound may exhibit interesting cholinesterase inhibitory activity and effects on Aβ self-aggregation, as observed in related benzofuran carboxamide derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide and its derivatives are often synthesized for their potential applications in various fields including pharmaceuticals and materials science. For example, Talupur, Satheesh, and Chandrasekhar (2021) explored the synthesis, characterization, and antimicrobial evaluation of similar compounds, showcasing their relevance in developing new antimicrobial agents. Their research emphasizes the importance of structural modification and characterization in enhancing biological activities (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Evaluation

Compounds with a benzofuran core, such as N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide, often undergo biological evaluation to determine their potential as therapeutic agents. For instance, the synthesis and biological evaluation of certain nucleoside and nucleotide derivatives of related compounds have been investigated for their antiviral and cytostatic activities in cell culture, providing insights into their potential medical applications (Petrie et al., 1986).

Material Science Applications

The structural features of N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide, including the benzofuran moiety and amide linkages, make it a candidate for material science research. Compounds with similar structures have been used in the synthesis of novel polymers and materials with specific properties. For example, Hsiao and colleagues (2000) worked on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from similar phenolic compounds, highlighting the versatility of such compounds in material synthesis (Hsiao, Yang, & Chen, 2000).

Molecular Docking Studies

Molecular docking studies are often conducted to understand the interaction between compounds like N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide and biological targets. These studies can provide valuable insights into the potential therapeutic applications of such compounds. Talupur, Satheesh, and Chandrasekhar (2021) included molecular docking in their evaluation of similar compounds, demonstrating the utility of computational methods in drug discovery processes (Talupur, Satheesh, & Chandrasekhar, 2021).

Eigenschaften

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-[(2-phenoxyacetyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O6/c1-30-20-13-12-16(14-21(20)31-2)26-25(29)24-23(18-10-6-7-11-19(18)33-24)27-22(28)15-32-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRUSJDLBFBEBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2530149.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2530153.png)

![1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2530159.png)

![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2530165.png)

![1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2530166.png)

![2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2530167.png)

![N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B2530169.png)